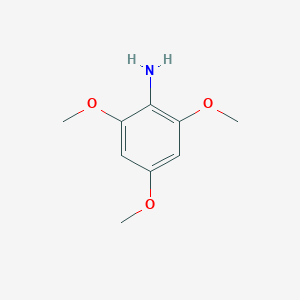

2,4,6-Trimethoxyaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

2,4,6-trimethoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3/c1-11-6-4-7(12-2)9(10)8(5-6)13-3/h4-5H,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNSAKXLEFPFZOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)OC)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70161990 | |

| Record name | 2,4,6-Trimethoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70161990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14227-17-9 | |

| Record name | 2,4,6-Trimethoxyaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14227-17-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,6-Trimethoxyaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014227179 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4,6-Trimethoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70161990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-trimethoxyaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.617 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Spectroscopic Analysis of 2,4,6-Trimethoxyaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 2,4,6-trimethoxyaniline. Due to the limited availability of directly published complete spectral data for 2,4,6-trimethoxyaniline, this document presents a detailed analysis based on available physical data, comparative data from the structurally similar compound 2,4,6-trimethylaniline, and established spectroscopic methodologies for aromatic amines.

Compound Information

Table 1: Physical and Chemical Properties of 2,4,6-Trimethoxyaniline

| Property | Value | Reference |

| CAS Number | 14227-17-9 | [1] |

| Molecular Formula | C₉H₁₃NO₃ | [1] |

| Molecular Weight | 183.21 g/mol | [1] |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 97-101 °C | |

| Boiling Point | Not available | |

| Solubility | Soluble in common organic solvents such as chloroform, methanol, and ethyl acetate. |

Spectroscopic Data Analysis

FT-IR Spectroscopy

The FT-IR spectrum of 2,4,6-trimethoxyaniline is expected to show characteristic peaks for the amine and methoxy functional groups, as well as the aromatic ring.

Table 2: Predicted FT-IR Spectral Data for 2,4,6-Trimethoxyaniline

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450-3300 | Medium, Sharp (doublet) | N-H stretching (primary amine) |

| 3050-3000 | Weak to Medium | Aromatic C-H stretching |

| 2980-2850 | Medium to Strong | Aliphatic C-H stretching (methoxy groups) |

| 1620-1580 | Medium to Strong | N-H bending (scissoring) and C=C aromatic ring stretching |

| 1520-1480 | Strong | C=C aromatic ring stretching |

| 1250-1200 | Strong | Aryl-O stretching (asymmetric) |

| 1050-1000 | Strong | Aryl-O stretching (symmetric) |

| 850-800 | Strong | Out-of-plane C-H bending (isolated aromatic hydrogens) |

¹H NMR Spectroscopy

The ¹H NMR spectrum of 2,4,6-trimethoxyaniline in a solvent like CDCl₃ is expected to be relatively simple due to the molecule's symmetry.

Table 3: Predicted ¹H NMR Spectral Data for 2,4,6-Trimethoxyaniline (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.2 | s | 2H | Aromatic H (H-3, H-5) |

| ~3.8 | s | 9H | Methoxy H (-OCH₃) |

| ~3.7 | br s | 2H | Amine H (-NH₂) |

Note: The chemical shift of the amine protons can vary depending on concentration and solvent.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will reflect the symmetry of the molecule, showing a limited number of signals for the carbon atoms.

Table 4: Predicted ¹³C NMR Spectral Data for 2,4,6-Trimethoxyaniline (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~155 | C2, C4, C6 (carbons attached to methoxy groups) |

| ~130 | C1 (carbon attached to the amine group) |

| ~90 | C3, C5 (aromatic CH) |

| ~55 | Methoxy carbons (-OCH₃) |

UV-Vis Spectroscopy

The UV-Vis spectrum of 2,4,6-trimethoxyaniline in a solvent like ethanol or methanol is expected to show absorption bands characteristic of a substituted aniline.[2] Aniline itself has two main absorption bands around 230 nm and 280 nm.[3] The presence of three electron-donating methoxy groups is expected to cause a bathochromic (red) shift in these absorption maxima.

Table 5: Predicted UV-Vis Spectral Data for 2,4,6-Trimethoxyaniline

| λmax (nm) | Molar Absorptivity (ε) | Transition |

| ~240-250 | High | π → π |

| ~290-310 | Moderate | n → π |

Experimental Protocols

The following are detailed, generalized experimental protocols for the spectroscopic analysis of an aromatic amine like 2,4,6-trimethoxyaniline.

FT-IR Spectroscopy

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Sample Preparation:

-

Solid (KBr Pellet Method): Grind a small amount (1-2 mg) of 2,4,6-trimethoxyaniline with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the powder into a thin, transparent pellet using a hydraulic press.

-

Solution: Dissolve a small amount of the sample in a suitable infrared-transparent solvent (e.g., chloroform). Record the spectrum in a liquid cell with an appropriate path length.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or the solvent).

-

Place the sample in the spectrometer's beam path.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

The final spectrum is obtained by subtracting the background spectrum from the sample spectrum.

-

NMR Spectroscopy (¹H and ¹³C)

-

Instrumentation: A high-resolution Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation:

-

Dissolve 5-10 mg of 2,4,6-trimethoxyaniline in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) using a Fourier transform to obtain the frequency-domain spectrum. Apply phase and baseline corrections to the spectrum.

UV-Vis Spectroscopy

-

Instrumentation: A UV-Vis spectrophotometer.

-

Sample Preparation:

-

Prepare a stock solution of 2,4,6-trimethoxyaniline of a known concentration in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).

-

Prepare a series of dilutions from the stock solution to find a concentration that gives an absorbance reading within the optimal range of the instrument (typically 0.1 - 1.0).

-

-

Data Acquisition:

-

Fill a quartz cuvette with the pure solvent to be used as a blank and record the baseline.

-

Rinse the cuvette with the sample solution and then fill it with the sample solution.

-

Place the sample cuvette in the spectrophotometer.

-

Scan a range of wavelengths (e.g., 200-400 nm) to identify the wavelength(s) of maximum absorbance (λmax).

-

Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the synthesis and spectroscopic characterization of an organic compound like 2,4,6-trimethoxyaniline.

Caption: A logical workflow for the synthesis and spectroscopic characterization of a chemical compound.

Synthesis of 2,4,6-Trimethoxyaniline

A common synthetic route to 2,4,6-trimethoxyaniline involves the reduction of the corresponding nitro compound, 2,4,6-trimethoxynitrobenzene.

References

An In-depth Technical Guide to 2,4,6-Trimethoxyaniline (CAS: 14227-17-9)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 2,4,6-Trimethoxyaniline, a versatile chemical intermediate. It details its physicochemical properties, experimental protocols for its synthesis and purification, and explores its potential biological activities based on related compounds.

Core Physicochemical Properties

2,4,6-Trimethoxyaniline is an aromatic amine characterized by the presence of three methoxy groups on the benzene ring. These functional groups are critical to its reactivity and physical characteristics. Its properties are summarized below.

General and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₁₃NO₃ | [1][2] |

| Molecular Weight | 183.20 g/mol | [2][3] |

| Physical Form | Colorless liquid or solid | [1][4] |

| Melting Point | 29-31 °C | [1][2] |

| Boiling Point | 125-127 °C (at 0.8 Torr) | [1] |

| 110-140 °C (at 0.08 Torr) | [2] | |

| Density (Predicted) | 1.118 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 5.08 ± 0.10 | [1] |

Solubility and Storage

| Property | Information | Source |

| Solubility | Soluble in ethanol and ether. | [5] |

| Storage Conditions | Keep in a dark place, under an inert atmosphere, at room temperature. | [1][4] |

Chemical Identifiers

| Identifier | Value | Source |

| CAS Number | 14227-17-9 | [1][2][3] |

| EINECS | 238-095-8 | [1] |

| MDL Number | MFCD00017165 | [3][6] |

| SMILES | COC1=CC(OC)=C(N)C(OC)=C1 | [5] |

| InChIKey | FNSAKXLEFPFZOM-UHFFFAOYSA-N | [2][4] |

Experimental Protocols

Detailed methodologies for the synthesis and purification of 2,4,6-Trimethoxyaniline are crucial for its application in research and development.

Synthesis from 2,4,6-Trimethoxybenzamide

A common synthetic route involves the Hofmann rearrangement of 2,4,6-trimethoxybenzamide.[1]

Materials:

-

Potassium hydroxide (50.5 g, 900 mmol)

-

Deionized water (300 mL)

-

12 M Hydrochloric acid (84.0 mL, 1.01 mol)

-

Potassium permanganate (12.8 g, 81.0 mmol)

-

Nitrogen gas

-

2,4,6-trimethoxybenzamide (48.7 g, 200 mmol)

-

Sodium sulfite (12.7 g, 101 mmol)

-

Ether

-

Anhydrous sodium sulfate

Protocol:

-

Preparation of Hypochlorite Solution: Slowly add 12 M HCl dropwise to potassium permanganate at 20 °C over 40 minutes to generate chlorine gas. Absorb the generated gas in a stirred aqueous solution of potassium hydroxide at 0 °C. After the addition is complete, bubble nitrogen gas through the reaction mixture for 45 minutes to introduce any residual chlorine gas into the aqueous solution.

-

Hofmann Rearrangement: Add 2,4,6-trimethoxybenzamide to the hypochlorite solution in a single portion at 0 °C.

-

Reaction: Stir the mixture at 0 °C for 6 hours, then allow it to warm to 20 °C and stir for an additional 12 hours. The solution will change from colorless to dark brown.

-

Quenching: Add sodium sulfite at 20 °C and continue stirring for 15 minutes to quench the reaction.

-

Work-up: Separate the resulting precipitate by filtration. Wash the filter cake with water (100 mL) and then ether (200 mL).

-

Extraction: Combine the filtrate and washings. Separate the organic layer. Extract the aqueous phase twice with ether (2 x 200 mL).

-

Drying and Concentration: Combine all organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to remove the solvent.

Caption: Synthesis and Purification Workflow for 2,4,6-Trimethoxyaniline.

Purification

The crude product from the synthesis is a dark brown residue.[1]

Protocol:

-

Purify the crude residue using a Kugelrohr (ball-to-ball) distillation apparatus.

-

Conduct the distillation under vacuum at a temperature of 110-140 °C and a pressure of 0.1 mbar.[1]

-

The resulting product is a colorless liquid, which crystallizes upon cooling to 4 °C.[1] The final yield is approximately 38%.[1]

Proposed Analytical Protocol: HPLC-UV

While specific validated methods for 2,4,6-Trimethoxyaniline are not widely published, a general High-Performance Liquid Chromatography (HPLC) method can be developed for purity assessment and quantification, similar to methods used for other aniline derivatives.[7]

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

Mobile Phase:

-

A gradient of acetonitrile and water (or a suitable buffer like phosphate buffer) is recommended.

-

Start with a higher aqueous percentage and gradually increase the acetonitrile concentration.

Protocol:

-

Standard Preparation: Prepare a stock solution of 2,4,6-Trimethoxyaniline in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. Create a series of dilutions for a calibration curve.

-

Sample Preparation: Dissolve the sample to be analyzed in the mobile phase or a compatible solvent to an expected concentration within the calibration range.

-

Chromatography:

-

Set the column temperature (e.g., 30 °C).

-

Set the flow rate (e.g., 1.0 mL/min).

-

Set the UV detection wavelength (determined by UV scan, likely around 230-280 nm).

-

Inject the standards and the sample.

-

-

Analysis: Identify the peak corresponding to 2,4,6-Trimethoxyaniline by its retention time. Quantify using the calibration curve derived from the standards.

Caption: General Analytical Workflow using HPLC-UV.

Biological Activity and Potential Applications

While direct pharmacological studies on 2,4,6-Trimethoxyaniline are limited in publicly available literature, its trimethoxyphenyl (TMP) moiety is a key pharmacophore in several biologically active molecules. It serves as a crucial building block in the synthesis of pharmaceuticals, dyes, and agrochemicals.[5][6]

Role as a Synthetic Intermediate

The presence of an amino group and electron-donating methoxy groups makes the compound reactive in various organic reactions, including electrophilic aromatic substitution and condensation reactions.[6] This versatility allows it to be a precursor for more complex molecules with potential therapeutic value.[6]

Potential Anticancer Activity

Research on other novel trimethoxyphenyl-based analogues has shown significant cytotoxic activity against cancer cell lines, such as hepatocellular carcinoma (HepG2).[8] The mechanism of action for these related compounds involves the inhibition of β-tubulin polymerization.[8] This disruption of microtubule dynamics leads to cell cycle arrest, typically at the G2/M phase, and subsequently induces apoptosis (programmed cell death).[8] Given the shared TMP scaffold, it is plausible that 2,4,6-Trimethoxyaniline could serve as a foundational structure for developing new tubulin-targeting anticancer agents.

Caption: Potential Anticancer Mechanism via Tubulin Inhibition.

Safety and Handling

2,4,6-Trimethoxyaniline requires careful handling due to its potential hazards.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3][4]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4]

-

Handling: Use in a well-ventilated area, wear protective gloves, eye protection, and appropriate clothing.[5]

References

- 1. 2,4,6-TRIMETHOXYANILINE CAS#: 14227-17-9 [m.chemicalbook.com]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. 14227-17-9 Cas No. | 2,4,6-Trimethoxyaniline | Apollo [store.apolloscientific.co.uk]

- 4. 2,4,6-Trimethoxyaniline | 14227-17-9 [sigmaaldrich.com]

- 5. 2,4,6-trimethoxyaniline; CAS No.: 14227-17-9 [chemshuttle.com]

- 6. a2bchem.com [a2bchem.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2,4,6-Trimethoxyaniline: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Trimethoxyaniline is an aromatic organic compound that serves as a versatile building block in synthetic chemistry. Its unique substitution pattern, featuring three methoxy groups and an amino group on a benzene ring, imparts specific chemical properties that make it a valuable precursor in the synthesis of a variety of more complex molecules. This technical guide provides a comprehensive overview of the physical and chemical properties, a detailed synthesis protocol, and known applications of 2,4,6-Trimethoxyaniline, with a focus on its relevance to researchers and professionals in the field of drug development.

Physical and Chemical Properties

A summary of the key physical and chemical properties of 2,4,6-Trimethoxyaniline is presented below. These properties are crucial for its handling, storage, and application in chemical reactions.

| Property | Value | Reference |

| CAS Number | 14227-17-9 | [1] |

| Molecular Formula | C₉H₁₃NO₃ | [1] |

| Molecular Weight | 183.2 g/mol | [1] |

| Appearance | Dark purple to black solid below 29°C, liquid above 31°C.[1] | [1] |

| Melting Point | 29-31 °C | [1] |

| Boiling Point | 125-127 °C at 0.8 Torr | [1] |

| Density (Predicted) | 1.118 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 5.08 ± 0.10 | [1] |

| Solubility | Soluble in ethanol and ether.[2] | [2] |

Synthesis of 2,4,6-Trimethoxyaniline

A detailed experimental protocol for the synthesis of 2,4,6-Trimethoxyaniline is provided below, based on a method published in The Journal of Organic Chemistry.[1]

Experimental Protocol

Materials:

-

2,4,6-trimethoxybenzamide

-

Potassium permanganate (KMnO₄)

-

12 M Hydrochloric acid (HCl)

-

Potassium hydroxide (KOH)

-

Sodium sulfite (Na₂SO₃)

-

Ether

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Water

Procedure:

-

Generation of Chlorine Gas: In a well-ventilated fume hood, slowly add 84.0 mL of 12 M hydrochloric acid dropwise to 12.8 g of potassium permanganate over a period of 40 minutes at 20 °C. The temperature of the reaction will increase.

-

Preparation of Hypochlorite Solution: Absorb the generated chlorine gas into a stirred aqueous solution of 50.5 g of potassium hydroxide in 300 mL of water, maintained at 0 °C.

-

Introduction of Residual Chlorine: After the complete addition of hydrochloric acid, introduce the residual chlorine gas into the potassium hydroxide solution using a stream of nitrogen gas for 45 minutes.

-

Hofmann Rearrangement: To the resulting hypochlorite solution at 0 °C, add 48.7 g of 2,4,6-trimethoxybenzamide in a single portion.

-

Reaction Stirring: Continue stirring the reaction mixture at 0 °C for 6 hours, then allow it to warm to 20 °C and stir for an additional 12 hours. The color of the solution will change from colorless to dark brown.[1]

-

Quenching the Reaction: Add 12.7 g of sodium sulfite at once to the reaction mixture at 20 °C and continue stirring for 15 minutes.

-

Work-up:

-

Separate the precipitate by filtration and wash the filter cake sequentially with 100 mL of water and 200 mL of ether.

-

Combine the filtrate and washings and separate the organic layer.

-

Extract the aqueous phase with ether (2 x 200 mL).[1]

-

Combine all organic phases, dry with anhydrous sodium sulfate, and concentrate under reduced pressure to remove the solvent.

-

-

Purification: Purify the dark brown residue by Kugelrohr distillation (110-140 °C at 0.1 mbar) to yield 2,4,6-trimethoxyaniline as a colorless liquid. The product crystallizes at 4 °C.[1]

Elemental Analysis:

-

Calculated for C₉H₁₃NO₃: C, 59.00%; H, 7.15%; N, 7.65%.

-

Measured: C, 58.9%; H, 7.1%; N, 7.5%.[1]

Chemical Reactivity and Applications

2,4,6-Trimethoxyaniline is a versatile intermediate in organic synthesis. The presence of the electron-donating methoxy and amino groups activates the benzene ring, making it susceptible to various electrophilic and nucleophilic substitution reactions.[2]

Key Reactions:

-

Electrophilic Aromatic Substitution: The methoxy groups strongly activate the aromatic ring, directing electrophiles to the ortho and para positions.

-

Nucleophilic Aromatic Substitution: The amino group can be converted into a diazonium salt, which can then be displaced by a variety of nucleophiles.

-

Amide Formation: The amino group can readily react with acyl chlorides or anhydrides to form amides.[3]

-

Diazotization: The amino group can undergo diazotization to form a diazonium salt, a key intermediate for introducing a wide range of functional groups.[3]

Applications in Synthesis:

-

Pharmaceuticals: It serves as a precursor for the synthesis of various pharmaceutical compounds.[2]

-

Agrochemicals: It is used in the manufacturing of certain agrochemicals.[2]

-

Dyes and Pigments: 2,4,6-Trimethoxyaniline is a key precursor in the production of triarylmethane dyes and other pigments.[3]

-

Heterocyclic Compounds: It is utilized in the synthesis of heterocyclic compounds such as quinazolines.[3]

Biological Activity and Signaling Pathways

Currently, there is a lack of specific studies in the public domain detailing the biological activity or the direct interaction of 2,4,6-Trimethoxyaniline with cellular signaling pathways. Research has been conducted on derivatives and structurally similar compounds, which suggests potential areas for future investigation. For instance, various substituted anilines have been explored for their anticancer and antimicrobial activities.[4][5] However, without direct experimental evidence for 2,4,6-Trimethoxyaniline, any discussion of its biological role or mechanism of action would be speculative.

The diagram below illustrates a generalized workflow for the synthesis and initial biological evaluation of novel compounds, a process where 2,4,6-Trimethoxyaniline could serve as a starting material.

Caption: General workflow for the synthesis and biological evaluation of novel compounds.

Safety Information

2,4,6-Trimethoxyaniline is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated area or a fume hood.

Conclusion

2,4,6-Trimethoxyaniline is a valuable and versatile chemical intermediate with established applications in the synthesis of dyes, pigments, and as a precursor for pharmaceuticals and agrochemicals. While its physical and chemical properties are reasonably well-documented, further research is needed to experimentally verify some of its physical constants and, most importantly, to explore its potential biological activities. The lack of data on its direct interactions with biological systems represents a significant knowledge gap and a promising area for future research, particularly in the context of drug discovery and development. Professionals in these fields can leverage the synthetic accessibility of 2,4,6-Trimethoxyaniline to create novel derivatives for biological screening.

References

A Technical Guide to 2,4,6-Trimethoxyaniline for Researchers and Drug Development Professionals

An in-depth examination of the molecular characteristics, synthesis, and practical applications of 2,4,6-Trimethoxyaniline, a key building block in synthetic chemistry.

This technical guide provides a comprehensive overview of 2,4,6-Trimethoxyaniline, a versatile chemical compound with significant applications in pharmaceutical and agrochemical research and development. This document outlines its fundamental molecular properties, a detailed experimental protocol for its synthesis, and its role as a crucial intermediate in the creation of more complex molecules.

Core Molecular Data

2,4,6-Trimethoxyaniline is an aromatic amine characterized by the presence of three methoxy groups on the benzene ring. These functional groups significantly influence its chemical reactivity and make it a valuable precursor in various synthetic pathways.

| Property | Value | Source |

| Molecular Formula | C9H13NO3 | [1][2] |

| Molecular Weight | 183.20 g/mol | [2] |

| CAS Number | 14227-17-9 | [2] |

| Appearance | Dark purple to black solid below 29°C, liquid above 31°C | |

| Storage | Keep in a dark place, under an inert atmosphere, at room temperature | [3] |

Synthetic Pathway and Experimental Protocol

The synthesis of 2,4,6-Trimethoxyaniline is a multi-step process that involves the generation of a reactive intermediate followed by a substitution reaction. The following is a detailed experimental protocol for a common synthetic route.

Experimental Workflow for the Synthesis of 2,4,6-Trimethoxyaniline

Caption: Synthetic workflow for 2,4,6-Trimethoxyaniline.

Detailed Experimental Protocol

This protocol describes the synthesis of 2,4,6-trimethoxyaniline from 2,4,6-trimethoxybenzamide.

1. Generation of the Reagent:

-

A solution of 12 M hydrochloric acid (84.0 mL, 1.01 mol) is slowly added dropwise to potassium permanganate (12.8 g, 81.0 mmol) over 40 minutes at 20°C.

-

The chlorine gas generated is absorbed by stirring in an aqueous solution (300 mL) of potassium hydroxide (50.5 g, 900 mmol) at 0°C.

-

Residual chlorine gas is introduced into the aqueous solution with a stream of nitrogen gas for 45 minutes.

2. Reaction:

-

2,4,6-trimethoxybenzamide (48.7 g, 200 mmol) is added in a single portion to the solution at 0°C.

-

The reaction mixture is stirred at 0°C for 6 hours, then allowed to warm to 20°C and stirred for an additional 12 hours. The solution's color will change from colorless to dark brown.

3. Work-up and Purification:

-

Sodium sulfite (12.7 g, 101 mmol) is added at once at 20°C, and stirring is continued for 15 minutes.

-

The resulting precipitate is removed by filtration, and the filter cake is washed with water (100 mL) and then ether (200 mL).

-

The filtrate and washings are combined, and the organic layer is separated.

-

The aqueous phase is extracted twice with ether (2 x 200 mL).

-

All organic phases are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The dark brown residue is purified by ball-to-ball distillation (Kugelrohr apparatus, 110-140°C/0.1 mbar) to yield 2,4,6-trimethoxyaniline as a colorless liquid.

Applications in Research and Development

2,4,6-Trimethoxyaniline serves as a versatile building block in organic synthesis. The presence of the amino group and the activating methoxy groups on the aromatic ring allows for a variety of chemical transformations. This makes it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes. Its unique electronic and structural properties are leveraged by researchers to design and create novel molecules with specific biological or material properties.

References

Solubility of 2,4,6-Trimethoxyaniline in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Trimethoxyaniline is an aromatic organic compound with applications in the synthesis of dyes, pigments, and pharmaceutical intermediates.[1][2] Its solubility in various organic solvents is a critical parameter for its use in these applications, influencing reaction kinetics, purification processes, and formulation development. This technical guide provides an overview of the available solubility information for 2,4,6-trimethoxyaniline and details standard experimental protocols for its quantitative determination.

Qualitative Solubility Data

The table below summarizes the available qualitative solubility information for 2,4,6-trimethoxyaniline in selected organic solvents. It is important to note that this information is descriptive and does not provide precise solubility limits.

| Solvent | Qualitative Solubility |

| Ethanol | Soluble[1] |

| Ether | Soluble[1] |

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, experimental determination is necessary. The following are detailed methodologies for two common and reliable methods for determining the solubility of a solid compound like 2,4,6-trimethoxyaniline in an organic solvent: the Isothermal Equilibrium (Shake-Flask) Method and the Gravimetric Method.

Isothermal Equilibrium (Shake-Flask) Method

The shake-flask method is a widely used and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[4]

Principle: An excess amount of the solid solute is equilibrated with a known volume of the solvent at a constant temperature until the solution is saturated. The concentration of the solute in the saturated solution is then determined by a suitable analytical method.

Apparatus and Materials:

-

Vials or flasks with screw caps

-

Constant temperature shaker or water bath

-

Analytical balance

-

Filtration device (e.g., syringe filters with appropriate membrane)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

2,4,6-Trimethoxyaniline (solid)

-

Organic solvent of interest

Procedure:

-

Preparation: Add an excess amount of solid 2,4,6-trimethoxyaniline to a series of vials or flasks. The excess solid should be sufficient to ensure that a saturated solution is formed and that solid remains after equilibrium is reached.

-

Solvent Addition: Accurately add a known volume of the desired organic solvent to each vial.

-

Equilibration: Seal the vials and place them in a constant temperature shaker or water bath. Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to ensure that equilibrium is reached. The time required for equilibration can vary depending on the compound and solvent and should be determined experimentally by taking measurements at different time points until the concentration remains constant.[4]

-

Phase Separation: Once equilibrium is achieved, allow the vials to stand undisturbed at the same constant temperature to allow the excess solid to settle. Carefully withdraw a sample of the supernatant using a syringe and filter it through a membrane filter compatible with the organic solvent to remove all undissolved solids.

-

Analysis: Accurately dilute the filtered saturated solution with the appropriate solvent. Determine the concentration of 2,4,6-trimethoxyaniline in the diluted solution using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

-

Calculation: Calculate the solubility of 2,4,6-trimethoxyaniline in the organic solvent based on the measured concentration and the dilution factor.

Gravimetric Method

The gravimetric method is a simpler, classical technique for determining solubility that relies on the direct measurement of the mass of the dissolved solute.[5]

Principle: A saturated solution is prepared, and a known volume of this solution is evaporated to dryness. The mass of the remaining solid solute is then measured.

Apparatus and Materials:

-

Conical flasks or beakers

-

Stirring apparatus (e.g., magnetic stirrer)

-

Constant temperature bath (optional, for controlled temperature studies)

-

Filtration apparatus

-

Evaporating dish

-

Analytical balance

-

Oven

Procedure:

-

Preparation of Saturated Solution: Add an excess of solid 2,4,6-trimethoxyaniline to a flask containing the organic solvent. Stir the mixture vigorously for an extended period to ensure the solution becomes saturated. The presence of undissolved solid at the end of this period is essential.[6]

-

Filtration: Filter the saturated solution to remove any undissolved solid.

-

Sample Measurement: Accurately pipette a known volume of the clear, saturated filtrate into a pre-weighed evaporating dish.

-

Evaporation: Gently heat the evaporating dish to evaporate the solvent, leaving behind the solid 2,4,6-trimethoxyaniline. This should be done in a fume hood.

-

Drying and Weighing: Place the evaporating dish in an oven at a temperature below the melting point of 2,4,6-trimethoxyaniline to ensure all solvent is removed. Cool the dish in a desiccator and weigh it on an analytical balance. Repeat the drying and weighing process until a constant mass is obtained.[6]

-

Calculation: The mass of the dissolved solute is the difference between the final mass of the dish with the residue and the initial mass of the empty dish. The solubility can then be expressed in terms of mass per volume (e.g., g/100 mL).

Visualizations

The following diagram illustrates the experimental workflow for determining the solubility of a solid compound using the Shake-Flask Method.

Caption: Experimental Workflow for the Shake-Flask Solubility Determination Method.

References

An In-depth Technical Guide to the Stability and Storage of 2,4,6-Trimethoxyaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2,4,6-Trimethoxyaniline. The information is intended to assist researchers, scientists, and professionals in drug development in ensuring the integrity and purity of this compound for their work.

Chemical and Physical Properties

2,4,6-Trimethoxyaniline is an aromatic amine with the chemical formula C₉H₁₃NO₃. A summary of its key physical properties is presented in Table 1.

Table 1: Physical Properties of 2,4,6-Trimethoxyaniline

| Property | Value |

| Molecular Weight | 183.21 g/mol |

| Appearance | White to off-white or light brown crystalline powder or solid |

| Melting Point | 97-101 °C |

| Boiling Point | Decomposes before boiling at atmospheric pressure |

| Solubility | Soluble in methanol, ethanol, and other organic solvents. Sparingly soluble in water. |

Stability Profile

2,4,6-Trimethoxyaniline is generally stable under recommended storage conditions. However, like many aromatic amines, it is susceptible to degradation from light, heat, and oxidation.

General Stability

The compound is considered stable in air but should be handled with precautions to minimize exposure.[1]

Sensitivity to Environmental Factors

Light: Exposure to light can cause degradation and discoloration of 2,4,6-Trimethoxyaniline. It is crucial to store the compound in light-resistant containers.

Heat: Elevated temperatures can accelerate the degradation of the compound. It is advisable to store it at controlled room temperature or under refrigeration.

Oxidation: 2,4,6-Trimethoxyaniline is susceptible to oxidation, which can be catalyzed by air and certain metal ions. Storage under an inert atmosphere is recommended to prevent oxidative degradation.

Recommended Storage Conditions

To ensure the long-term stability and purity of 2,4,6-Trimethoxyaniline, the following storage conditions are recommended. These recommendations are summarized in Table 2.

Table 2: Recommended Storage Conditions for 2,4,6-Trimethoxyaniline

| Parameter | Recommended Condition | Rationale |

| Temperature | Room temperature or Refrigerated (2-8°C)[2][3] | To minimize thermal degradation. |

| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen)[2][3] | To prevent oxidation. |

| Light | In a dark place (light-resistant container)[2][3] | To prevent photodegradation. |

| Container | Tightly sealed, non-reactive material (e.g., amber glass) | To prevent contamination and exposure to air and moisture. |

Incompatible Materials

Contact with incompatible materials can lead to the rapid degradation of 2,4,6-Trimethoxyaniline. A list of known incompatible materials is provided in Table 3.

Table 3: Incompatible Materials

| Material Class | Specific Examples |

| Strong Oxidizing Agents | Peroxides, Nitrates, Perchlorates[4][5] |

| Strong Acids | Hydrochloric acid, Sulfuric acid |

| Acid Chlorides | Acetyl chloride, Benzoyl chloride |

| Acid Anhydrides | Acetic anhydride |

Experimental Protocols for Stability Assessment

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are essential to understand the intrinsic stability of the molecule and to develop stability-indicating analytical methods.

Objective: To identify potential degradation products and pathways under various stress conditions.

Methodology:

-

Sample Preparation: Prepare solutions of 2,4,6-Trimethoxyaniline in a suitable solvent (e.g., methanol, acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Treat the sample solution with 0.1 N HCl at 60°C for 24 hours.

-

Base Hydrolysis: Treat the sample solution with 0.1 N NaOH at 60°C for 24 hours.

-

Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid sample to 60°C for 48 hours.

-

Photostability: Expose the solid sample and solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[6][7][8] A control sample should be kept in the dark.

-

-

Analysis: Analyze the stressed samples at appropriate time points using a validated stability-indicating HPLC method. A photodiode array (PDA) detector is recommended to monitor for the appearance of degradation products.

Long-Term Stability Protocol

Objective: To determine the shelf-life and retest period under recommended storage conditions.

Methodology:

-

Sample Preparation: Store multiple batches of 2,4,6-Trimethoxyaniline in containers that simulate the proposed market packaging.

-

Storage Conditions: Store the samples under the recommended long-term storage conditions (e.g., 25°C/60% RH or 5°C).

-

Testing Frequency: Analyze the samples at regular intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).

-

Analysis: At each time point, test the samples for appearance, assay, and purity (degradation products) using a validated stability-indicating analytical method.

Logical Workflow for Stability and Storage

The following diagram illustrates the logical relationship between the storage conditions and the stability of 2,4,6-Trimethoxyaniline.

References

- 1. 2,4,6-trimethoxyaniline; CAS No.: 14227-17-9 [chemshuttle.com]

- 2. 2,4,6-TRIMETHOXYANILINE CAS#: 14227-17-9 [m.chemicalbook.com]

- 3. 14227-17-9|2,4,6-Trimethoxyaniline|BLD Pharm [bldpharm.com]

- 4. nj.gov [nj.gov]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 7. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]

- 8. Stability Testing Photostability Testing of New Drug Substances and Products-Q1B.pptx [slideshare.net]

An In-Depth Technical Guide to the Reactivity of the Amino Group in 2,4,6-Trimethoxyaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Trimethoxyaniline is a highly activated aromatic amine of significant interest in organic synthesis, particularly in the development of pharmaceuticals and other specialty chemicals. The strategic placement of three electron-donating methoxy groups on the benzene ring profoundly influences the reactivity of the amino group, enhancing its nucleophilicity and directing the course of various chemical transformations. This technical guide provides a comprehensive overview of the reactivity of the amino group in 2,4,6-trimethoxyaniline, focusing on its basicity, nucleophilicity, and its role in key synthetic reactions. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.

Basicity of the Amino Group

The basicity of the amino group in 2,4,6-trimethoxyaniline is significantly enhanced compared to aniline due to the strong electron-donating resonance effect of the three methoxy groups. These groups increase the electron density on the nitrogen atom, making the lone pair more available for protonation.

| Compound | pKa of Conjugate Acid |

| Aniline | 4.6 |

| 4-Methoxyaniline | 5.34 |

| 2,4-Dimethoxyaniline | ~5.0 (estimated) |

| 2,4,6-Trimethoxyaniline | > 5.34 (estimated) |

Table 1: Comparison of pKa values of the conjugate acids of substituted anilines.

The presence of a third methoxy group at the 2-position is expected to further increase the basicity, likely placing the pKa of the 2,4,6-trimethoxyanilinium ion above that of 4-methoxyaniline.

Nucleophilicity and Acylation Reactions

The high electron density on the amino group makes 2,4,6-trimethoxyaniline a potent nucleophile, readily participating in acylation reactions to form amides. This reaction is a cornerstone for the synthesis of a wide array of more complex molecules.

General Experimental Protocol for N-Acetylation

Objective: To synthesize N-(2,4,6-trimethoxyphenyl)acetamide.

Materials:

-

2,4,6-trimethoxyaniline

-

Acetic anhydride

-

Pyridine

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

Dissolve 2,4,6-trimethoxyaniline (1.0 eq) in dichloromethane in a round-bottom flask.

-

Add pyridine (1.2 eq) to the solution and cool the mixture in an ice bath.

-

Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

-

Separate the organic layer, wash with water and brine, and then dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization or column chromatography to yield N-(2,4,6-trimethoxyphenyl)acetamide.

Expected Yield: High (typically >90%)

Diazotization and Azo Coupling Reactions

The amino group of 2,4,6-trimethoxyaniline can be readily converted to a diazonium salt, a versatile intermediate in organic synthesis. The resulting 2,4,6-trimethoxybenzenediazonium salt is an electrophile that can participate in azo coupling reactions with electron-rich aromatic compounds to form highly colored azo dyes.

Diazotization Signaling Pathway

Caption: Formation of the diazonium salt from 2,4,6-trimethoxyaniline.

General Experimental Protocol for Diazotization and Azo Coupling

Objective: To synthesize an azo dye from 2,4,6-trimethoxyaniline and a coupling agent (e.g., phenol).

Materials:

-

2,4,6-trimethoxyaniline

-

Sodium nitrite (NaNO₂)

-

Concentrated hydrochloric acid (HCl)

-

Phenol (or other electron-rich aromatic compound)

-

Sodium hydroxide (NaOH)

-

Ice

-

Standard glassware for organic synthesis

Procedure:

Part 1: Diazotization

-

Dissolve 2,4,6-trimethoxyaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water.

-

Cool the solution to 0-5 °C in an ice bath.

-

Prepare a solution of sodium nitrite (1.05 eq) in cold water.

-

Slowly add the sodium nitrite solution dropwise to the aniline solution, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution in the ice bath for 15-20 minutes.

Part 2: Azo Coupling

-

In a separate beaker, dissolve the coupling agent (e.g., phenol, 1.0 eq) in an aqueous sodium hydroxide solution.

-

Cool this solution in an ice bath.

-

Slowly add the cold diazonium salt solution to the stirred solution of the coupling agent.

-

A colored precipitate of the azo dye should form immediately.

-

Continue stirring the mixture in the ice bath for 30 minutes to ensure complete reaction.

-

Collect the azo dye by vacuum filtration, wash with cold water, and dry.

Expected Yield: Moderate to high, depending on the coupling partner.

Azo Coupling Workflow

Caption: Azo coupling reaction to form an azo dye.

Electrophilic Aromatic Substitution Reactions

The presence of the strongly activating amino and methoxy groups makes the aromatic ring of 2,4,6-trimethoxyaniline highly susceptible to electrophilic aromatic substitution. Reactions such as halogenation occur readily, often without the need for a catalyst.

Bromination

Due to the high activation of the ring, bromination of 2,4,6-trimethoxyaniline is expected to be rapid and may lead to polysubstitution. To control the reaction and achieve mono-substitution, protection of the amino group as an acetamide is often necessary.

General Experimental Protocol for Bromination of N-(2,4,6-trimethoxyphenyl)acetamide

Objective: To synthesize a monobrominated derivative of N-(2,4,6-trimethoxyphenyl)acetamide.

Materials:

-

N-(2,4,6-trimethoxyphenyl)acetamide

-

Bromine (Br₂)

-

Acetic acid

-

Standard glassware for organic synthesis

Procedure:

-

Dissolve N-(2,4,6-trimethoxyphenyl)acetamide (1.0 eq) in glacial acetic acid.

-

Slowly add a solution of bromine (1.0 eq) in acetic acid dropwise to the stirred solution at room temperature.

-

Stir the reaction mixture for 1-2 hours, monitoring by TLC.

-

Pour the reaction mixture into a large volume of cold water to precipitate the product.

-

Collect the solid by vacuum filtration, wash with water to remove acetic acid, and dry.

-

The crude product can be purified by recrystallization.

Expected Yield: High.

Conclusion

The amino group in 2,4,6-trimethoxyaniline exhibits enhanced basicity and nucleophilicity due to the powerful electron-donating effects of the three methoxy substituents. This heightened reactivity makes it a valuable synthon for a variety of chemical transformations, including acylation, diazotization, and subsequent azo coupling reactions. The highly activated aromatic ring readily undergoes electrophilic substitution, often requiring protection of the amino group to control the extent of reaction. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize 2,4,6-trimethoxyaniline in their synthetic endeavors. Further investigation into the precise quantitative reactivity of this molecule will undoubtedly continue to expand its applications in the creation of novel and complex chemical entities.

An In-depth Technical Guide to the Electrophilic Aromatic Substitution Reactions of 2,4,6-Trimethoxyaniline

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2,4,6-Trimethoxyaniline is a highly activated aromatic compound of significant interest in organic synthesis. Its utility as a building block for complex molecules, particularly in the pharmaceutical, agrochemical, and dye industries, stems from its unique electronic properties.[1] The presence of a strongly activating amino group in concert with three methoxy groups renders the aromatic ring exceptionally electron-rich, facilitating a variety of electrophilic aromatic substitution (EAS) reactions. This guide provides a technical overview of key EAS reactions of 2,4,6-trimethoxyaniline, including detailed experimental protocols, quantitative data, and mechanistic diagrams to support advanced research and development.

Core Concepts: Reactivity and Regioselectivity

The benzene ring in 2,4,6-trimethoxyaniline is endowed with high nucleophilicity due to the powerful electron-donating effects of both the amino (-NH₂) and methoxy (-OCH₃) groups. These substituents act as strong activating groups, increasing the rate of electrophilic aromatic substitution compared to benzene. Both -NH₂ and -OCH₃ are ortho, para-directors. In the case of 2,4,6-trimethoxyaniline, the 2, 4, and 6 positions are occupied. Consequently, electrophilic attack is directed to the remaining unsubstituted positions: C3 and C5. Due to the symmetry of the molecule, these two positions are chemically equivalent. Therefore, monosubstitution reactions are expected to yield a single, predictable product, simplifying synthetic outcomes and purification processes.

Caption: Logical workflow of reactivity and regioselectivity.

Key Electrophilic Aromatic Substitution Reactions

Due to its high reactivity, 2,4,6-trimethoxyaniline undergoes electrophilic substitution under mild conditions. Key reactions include halogenation, nitration, and formylation.

Halogenation

The exceptional activation of the ring allows for halogenation, particularly bromination, to proceed rapidly, often without the need for a Lewis acid catalyst. Mild brominating agents are typically sufficient to achieve high yields of the monohalogenated product.

Table 1: Quantitative Data for Bromination of 2,4,6-Trimethoxyaniline

| Parameter | Value / Condition | Notes |

| Substrate | 2,4,6-Trimethoxyaniline | 1.0 equivalent |

| Electrophile | N-Bromosuccinimide (NBS) | 1.05 equivalents |

| Solvent | Acetic Acid or Dichloromethane | Provides good solubility for reactants. |

| Temperature | 0 °C to Room Temperature | The reaction is typically fast and exothermic. |

| Reaction Time | 30 - 60 minutes | Monitored by TLC. |

| Product | 3-Bromo-2,4,6-trimethoxyaniline | --- |

| Expected Yield | >90% | Based on similar activated aniline substrates.[2][3] |

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,4,6-trimethoxyaniline (1.0 eq.) in glacial acetic acid (approx. 0.2 M concentration).

-

Cooling: Cool the solution to 0 °C in an ice-water bath.

-

Reagent Addition: Slowly add N-bromosuccinimide (1.05 eq.) portion-wise over 15-20 minutes, ensuring the temperature does not rise above 5 °C.

-

Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, pour the reaction mixture into a beaker of ice water. Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

-

Extraction: Extract the aqueous mixture with ethyl acetate or dichloromethane (3 x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel if necessary.

Nitration

Direct nitration of highly activated anilines with strong acids like nitric acid can lead to oxidation and the formation of a meta-directing anilinium ion.[4] To achieve selective ortho-nitration (at the C3/C5 position), a protection-nitration-deprotection strategy is employed. The amino group is first acetylated to moderate its activating strength and prevent side reactions.

Table 2: Quantitative Data for Nitration via Acetyl Protection

| Parameter | Step 1: Acetylation | Step 2: Nitration | Step 3: Deprotection |

| Reagent | Acetic Anhydride | Nitric Acid / Acetic Acid | Aqueous HCl |

| Solvent | Pyridine or Acetic Acid | Acetic Anhydride | Ethanol / Water |

| Temperature | 0 °C to RT | 0 - 5 °C | Reflux |

| Product | N-(2,4,6-trimethoxyphenyl)acetamide | N-(3-nitro-2,4,6-trimethoxyphenyl)acetamide | 3-Nitro-2,4,6-trimethoxyaniline |

| Expected Yield | High (>95%) | Good (70-85%) | High (>90%) |

-

Step 1: Protection (Acetylation)

-

Dissolve 2,4,6-trimethoxyaniline (1.0 eq.) in acetic anhydride.

-

Add a catalytic amount of sulfuric acid or a stoichiometric amount of pyridine.

-

Stir at room temperature for 1-2 hours until TLC analysis indicates complete conversion to the acetanilide.

-

Pour the mixture into ice water to precipitate the product. Filter, wash with water, and dry.

-

-

Step 2: Nitration

-

Suspend the dried N-(2,4,6-trimethoxyphenyl)acetamide in acetic anhydride at 0 °C.

-

Slowly add a pre-cooled mixture of fuming nitric acid (1.1 eq.) and glacial acetic acid. Maintain the temperature below 5 °C.

-

Stir at 0-5 °C for 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice and stir until the ice melts.

-

Filter the resulting solid, wash thoroughly with cold water, and dry.

-

-

Step 3: Deprotection (Hydrolysis)

-

Suspend the nitro-acetanilide in a mixture of ethanol and concentrated hydrochloric acid.

-

Heat the mixture to reflux for 2-4 hours, monitoring by TLC for the disappearance of the starting material.

-

Cool the solution and neutralize with a base (e.g., NaOH solution) to precipitate the nitro-aniline product.

-

Filter, wash with water, and dry. Purify by recrystallization or column chromatography.

-

Caption: Workflow for the nitration of 2,4,6-trimethoxyaniline.

Formylation (Vilsmeier-Haack Reaction)

The Vilsmeier-Haack reaction is a highly effective method for introducing a formyl (-CHO) group onto electron-rich aromatic rings.[5][6] The reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[5]

Table 3: Quantitative Data for Vilsmeier-Haack Formylation

| Parameter | Value / Condition | Notes |

| Substrate | 2,4,6-Trimethoxyaniline | 1.0 equivalent |

| Reagents | Phosphorus Oxychloride (POCl₃) & N,N-Dimethylformamide (DMF) | POCl₃ (1.5 eq.), DMF (3.0 eq. or as solvent) |

| Solvent | Dichloromethane (DCM) or excess DMF | Anhydrous conditions are crucial. |

| Temperature | 0 °C for reagent formation, then heat to 50-60 °C | The reaction requires heating to proceed. |

| Reaction Time | 2 - 4 hours | Monitored by TLC. |

| Product | 3-Formyl-2,4,6-trimethoxyaniline | --- |

| Expected Yield | Good to Excellent (75-95%) | Based on formylation of similar activated rings.[7][8] |

-

Vilsmeier Reagent Formation: In a three-neck flask under an inert atmosphere (e.g., nitrogen), cool N,N-dimethylformamide (3.0 eq.) to 0 °C. Add phosphorus oxychloride (1.5 eq.) dropwise with stirring. After the addition is complete, stir the mixture at 0 °C for 30 minutes.

-

Substrate Addition: Dissolve 2,4,6-trimethoxyaniline (1.0 eq.) in anhydrous DCM or DMF and add it dropwise to the Vilsmeier reagent at 0 °C.

-

Reaction: After the addition, allow the mixture to warm to room temperature, then heat to 50-60 °C and maintain for 2-4 hours.

-

Hydrolysis: Cool the reaction mixture in an ice bath and carefully pour it onto a large amount of crushed ice.

-

Work-up: Stir the mixture vigorously for 30-60 minutes to ensure complete hydrolysis of the intermediate iminium salt. Make the solution alkaline by adding a cold aqueous solution of sodium hydroxide or sodium carbonate.

-

Extraction and Purification: Extract the product with ethyl acetate, wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude aldehyde by column chromatography or recrystallization.

Caption: Simplified mechanism of the Vilsmeier-Haack reaction.

Conclusion

2,4,6-Trimethoxyaniline serves as an exemplary substrate for studying electrophilic aromatic substitution on highly activated systems. Its predictable regioselectivity and high reactivity allow for the efficient synthesis of uniquely substituted aniline derivatives. The protocols and data presented herein provide a robust foundation for researchers and drug development professionals to leverage this versatile building block in the creation of novel and complex molecular architectures. Careful control of reaction conditions, and in some cases, the use of protecting groups, are essential to achieving high yields and purity.

References

- 1. a2bchem.com [a2bchem.com]

- 2. CN102199099A - Method for preparing 3-bromo-4-methoxyaniline - Google Patents [patents.google.com]

- 3. CN102491910A - Method for synthesizing 2,6-dibromo-4-(trifluoromethoxy) aniline by water-phase method - Google Patents [patents.google.com]

- 4. youtube.com [youtube.com]

- 5. ijpcbs.com [ijpcbs.com]

- 6. researchgate.net [researchgate.net]

- 7. growingscience.com [growingscience.com]

- 8. ajrconline.org [ajrconline.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of Novel Dyes from 2,4,6-Trimethoxyaniline

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 2,4,6-trimethoxyaniline as a versatile starting material for the synthesis of novel azo and triarylmethane dyes. The protocols outlined below are designed to be adaptable for the development of new chromophores with potential applications in textiles, biological imaging, and as functional materials.

Introduction

2,4,6-Trimethoxyaniline is a highly activated aromatic amine, making it an excellent precursor for the synthesis of a variety of dyes.[1] The presence of three electron-donating methoxy groups on the benzene ring enhances the reactivity of the aromatic system and can influence the photophysical properties of the resulting dyes.[1] The primary amino group can be readily converted into a diazonium salt, which can then be coupled with various electron-rich aromatic compounds to form intensely colored azo dyes.[2][3] Furthermore, 2,4,6-trimethoxyaniline is a key building block in the synthesis of triarylmethane dyes.[4]

Synthesis of Azo Dyes

The synthesis of azo dyes from 2,4,6-trimethoxyaniline follows a two-step process: diazotization of the amine followed by an azo coupling reaction with a suitable coupling agent.

General Reaction Scheme

The general synthetic route involves the formation of a diazonium salt from 2,4,6-trimethoxyaniline, which is then reacted with an electron-rich coupling component, such as a phenol or naphthol derivative, to yield the final azo dye.

Experimental Workflow for Azo Dye Synthesis

Caption: General workflow for the synthesis of azo dyes from 2,4,6-trimethoxyaniline.

Detailed Experimental Protocol: Synthesis of a Novel Azo Dye

This protocol describes the synthesis of a representative azo dye using 2,4,6-trimethoxyaniline and 2-naphthol as the coupling component.

Materials:

-

2,4,6-Trimethoxyaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

2-Naphthol

-

Sodium Hydroxide (NaOH)

-

Urea

-

Ethanol

-

Distilled Water

-

Ice

Procedure:

Step 1: Diazotization of 2,4,6-Trimethoxyaniline

-

In a 100 mL beaker, dissolve 1.83 g (10 mmol) of 2,4,6-trimethoxyaniline in 10 mL of distilled water and 3 mL of concentrated hydrochloric acid.

-

Cool the solution to 0-5 °C in an ice bath with constant stirring.

-

In a separate beaker, prepare a solution of 0.76 g (11 mmol) of sodium nitrite in 5 mL of cold distilled water.

-

Slowly add the sodium nitrite solution dropwise to the cooled 2,4,6-trimethoxyaniline solution. Maintain the temperature between 0-5 °C throughout the addition.

-

After the complete addition of sodium nitrite, continue stirring the mixture in the ice bath for an additional 20 minutes.

-

To remove any excess nitrous acid, a small amount of urea can be added until the solution no longer gives a positive test with starch-iodide paper. The resulting solution contains the 2,4,6-trimethoxyphenyl diazonium chloride.

Step 2: Azo Coupling

-

In a 250 mL beaker, dissolve 1.44 g (10 mmol) of 2-naphthol in 20 mL of a 10% aqueous sodium hydroxide solution.

-

Cool this solution to 0-5 °C in an ice bath with vigorous stirring.

-

Slowly add the freshly prepared, cold diazonium salt solution to the cold 2-naphthol solution with continuous stirring.

-

A brightly colored precipitate should form immediately.

-

Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure complete coupling.

Step 3: Work-up and Purification

-

Collect the precipitated dye by vacuum filtration using a Buchner funnel.

-

Wash the crude dye with copious amounts of cold distilled water until the filtrate is neutral.

-

The crude dye can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.

-

Dry the purified dye in a vacuum oven at 60 °C.

Quantitative Data of a Representative Azo Dye

The following table summarizes the hypothetical photophysical properties of the azo dye synthesized from 2,4,6-trimethoxyaniline and 2-naphthol. These values are illustrative and may vary based on experimental conditions and the purity of the final product.

| Property | Value |

| Appearance | Dark Red Powder |

| Yield | 85-95% |

| Melting Point | >200 °C (decomposes) |

| λmax (in Ethanol) | 520 nm |

| Molar Absorptivity (ε) | 35,000 M⁻¹cm⁻¹ |

| λem (in Ethanol) | 610 nm |

| Quantum Yield (ΦF) | 0.05 |

Synthesis of Triarylmethane Dyes

2,4,6-Trimethoxyaniline is a valuable precursor for the synthesis of triarylmethane dyes.[4] The general approach involves the condensation of 2,4,6-trimethoxyaniline with a suitable aromatic aldehyde or ketone in the presence of an acid catalyst, followed by oxidation.

General Reaction Scheme

A common route to triarylmethane dyes involves the reaction of two equivalents of an N,N-dialkylaniline derivative with one equivalent of an aromatic aldehyde. In the case of 2,4,6-trimethoxyaniline, its high nucleophilicity makes it a suitable component in such condensation reactions.

Logical Relationship for Triarylmethane Dye Synthesis

Caption: Logical steps for the synthesis of triarylmethane dyes using 2,4,6-trimethoxyaniline.

Detailed Experimental Protocol: (Hypothetical)

-

Condensation: Reacting two molar equivalents of 2,4,6-trimethoxyaniline with one molar equivalent of an aromatic aldehyde (e.g., benzaldehyde) in the presence of a strong acid like sulfuric acid or a Lewis acid. This reaction forms a colorless leuco dye intermediate.

-

Oxidation: The leuco dye is then oxidized to the final colored triarylmethane dye. This can be achieved using an oxidizing agent such as lead dioxide (PbO₂) or by bubbling air through the reaction mixture in the presence of a catalyst.

-

Purification: The resulting dye is then purified, often by precipitation and recrystallization.

Applications

Dyes derived from 2,4,6-trimethoxyaniline have potential applications in several fields:

-

Textile Industry: The synthesized azo dyes can be used as disperse dyes for coloring synthetic fibers like polyester and nylon. Their color and fastness properties would depend on the specific chemical structure.[5]

-

Biological Imaging: The inherent fluorescence of some of these novel dye structures could be exploited for developing fluorescent probes for biological imaging. The trimethoxy substitution pattern may enhance cell permeability and target specificity.

-

Drug Development: The core structures of these dyes can serve as scaffolds for the development of new therapeutic agents. Azo compounds, for instance, are known to possess a range of biological activities.

-

Functional Materials: The chromophoric systems of these dyes could be incorporated into polymers or other materials to create photoresponsive or electro-optical materials.

Safety Precautions

-

2,4,6-Trimethoxyaniline and its derivatives should be handled in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Diazonium salts are thermally unstable and can be explosive when dry. They should be prepared at low temperatures and used immediately in solution.

-

Handle all chemicals with care and consult the relevant Safety Data Sheets (SDS) before use.

References

Application of 2,4,6-Trimethoxyaniline in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Trimethoxyaniline is a versatile chemical intermediate that serves as a valuable building block in the synthesis of a diverse range of organic compounds.[1] Its unique structural features, including the presence of three electron-donating methoxy groups and a reactive amino group on the benzene ring, make it an attractive starting material for the development of novel therapeutic agents.[1] In medicinal chemistry, the 2,4,6-trimethoxyphenyl scaffold has been incorporated into various heterocyclic systems, leading to the discovery of potent inhibitors of key biological targets implicated in diseases such as cancer. This document provides an overview of the application of 2,4,6-trimethoxyaniline in the synthesis of bioactive molecules, with a focus on quinazoline-based anticancer agents. Detailed experimental protocols and quantitative biological data are presented to guide researchers in the exploration of this promising chemical scaffold.

Key Applications in Medicinal Chemistry

The 2,4,6-trimethoxyaniline moiety has been successfully utilized in the design and synthesis of compounds with significant pharmacological activities, most notably in the field of oncology. The electron-rich nature of the trimethoxyphenyl ring can enhance binding interactions with biological targets and favorably influence the pharmacokinetic properties of drug candidates.

Anticancer Agents

Derivatives incorporating the 2,4,6-trimethoxyphenyl group have demonstrated potent anticancer activity by targeting various signaling pathways involved in tumor growth and proliferation. A prominent class of compounds synthesized using this scaffold are the quinazolinones, which have been extensively investigated as inhibitors of protein kinases.

Quinazoline-Based Kinase Inhibitors: The quinazoline core is a well-established pharmacophore in the development of kinase inhibitors.[2] By attaching the 2,4,6-trimethoxyphenyl group to the quinazoline scaffold, researchers have developed potent inhibitors of key kinases that are often dysregulated in cancer, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[3] Inhibition of these receptor tyrosine kinases can disrupt downstream signaling cascades that are crucial for cancer cell proliferation, survival, and angiogenesis.[4]

Quantitative Biological Data

The following tables summarize the in vitro biological activities of representative compounds bearing the 2,4,6-trimethoxyphenyl moiety.

Table 1: Anticancer Activity of 2-(2,4,6-Trimethoxyphenyl)-quinazolinone Derivatives against Human Cancer Cell Lines.

| Compound ID | Target Cell Line | IC50 (µM)[3] | Reference Compound | IC50 (µM)[3] |

| 1 | HeLa (Cervical) | 2.8 | Docetaxel | 9.65 |

| A549 (Lung) | 15.2 | Docetaxel | 10.8 | |

| MDA-MB-231 (Breast) | 0.79 | Docetaxel | 3.98 | |

| 2 | HeLa (Cervical) | 3.98 | Docetaxel | 9.65 |

| 3 | HeLa (Cervical) | 4.94 | Docetaxel | 9.65 |

Table 2: Kinase Inhibitory Activity of a Representative 2-(2,4,6-Trimethoxyphenyl)-quinazolinone Derivative (Compound 1).

| Target Kinase | IC50 (nM)[3] | Reference Compound | IC50 (nM)[3] |

| VEGFR-2 | 98.1 | Docetaxel | 89.3 |

| EGFR | 106 | Docetaxel | 56.1 |

Experimental Protocols

The following protocols provide a general methodology for the synthesis and biological evaluation of 2-(2,4,6-trimethoxyphenyl)-quinazolinone derivatives.

Protocol 1: Synthesis of 2-(2,4,6-Trimethoxyphenyl)-quinazolin-4(3H)-one

This protocol outlines a plausible synthetic route to the target quinazolinone, commencing with the conceptual transformation of 2,4,6-trimethoxyaniline to the corresponding anthranilic acid, followed by a Niementowski quinazoline synthesis.

Step 1: Synthesis of 2-Amino-3,5-dimethoxybenzoic Acid (a conceptual intermediate from 2,4,6-trimethoxyaniline)

Note: This is a conceptual first step. The Niementowski reaction starts with the anthranilic acid.

Step 2: Niementowski Quinazoline Synthesis [5][6]

-

A mixture of 2-amino-3,5-dimethoxybenzoic acid (1 equivalent) and 2,4,6-trimethoxybenzamide (1.2 equivalents) is heated at 140-150°C for 4-6 hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The solidified mass is triturated with hot ethanol, filtered, and washed with cold ethanol to afford the crude product.

-

The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield the pure 2-(2,4,6-trimethoxyphenyl)-6,8-dimethoxyquinazolin-4(3H)-one.

Caption: Synthetic workflow for the preparation of a 2-(2,4,6-trimethoxyphenyl)-quinazolinone.

Protocol 2: In Vitro Anticancer Activity Assessment (MTT Assay)

This protocol describes a common method for evaluating the cytotoxic effects of the synthesized compounds on cancer cell lines.

-

Human cancer cell lines (e.g., HeLa, A549, MDA-MB-231) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.

-

The cells are then treated with various concentrations of the synthesized compounds (typically ranging from 0.01 to 100 µM) and a vehicle control (e.g., DMSO).

-

After a 48-72 hour incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

-

The medium is then removed, and 150 µL of DMSO is added to dissolve the formazan crystals.

-

The absorbance is measured at 570 nm using a microplate reader.

-

The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Caption: Experimental workflow for the in vitro MTT cytotoxicity assay.

Protocol 3: In Vitro Kinase Inhibition Assay

This protocol provides a general method for assessing the inhibitory activity of the synthesized compounds against specific protein kinases.

-

The kinase reaction is performed in a 96-well plate. Each well contains the kinase (e.g., VEGFR-2, EGFR), a suitable substrate (e.g., a synthetic peptide), and ATP in a kinase assay buffer.

-

The synthesized compounds are added to the wells at various concentrations.

-

The reaction is initiated by the addition of ATP and incubated at 30°C for a specified time (e.g., 60 minutes).

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method, such as a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay) or an ELISA-based method.

-

The percentage of kinase inhibition is calculated relative to a control reaction without the inhibitor, and the IC50 value is determined.

Mechanism of Action: Inhibition of EGFR/VEGFR-2 Signaling

Quinazoline derivatives bearing the 2,4,6-trimethoxyphenyl moiety have been shown to act as ATP-competitive inhibitors of receptor tyrosine kinases like EGFR and VEGFR-2. By binding to the ATP-binding pocket of the kinase domain, these compounds prevent the phosphorylation and subsequent activation of the receptor, thereby blocking downstream signaling pathways that are critical for cancer cell proliferation and angiogenesis.

Caption: Inhibition of EGFR/VEGFR-2 signaling by a 2-(2,4,6-trimethoxyphenyl)-quinazolinone.

Conclusion